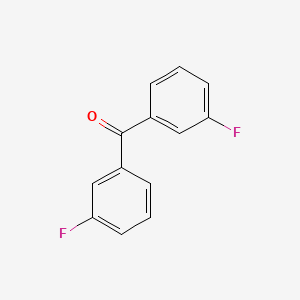

3,3'-Difluorobenzophenone

描述

Significance in Contemporary Organic Synthesis

In the realm of organic synthesis, 3,3'-Difluorobenzophenone serves as a versatile precursor for the creation of more complex molecules. sigmaaldrich.comchemicalbook.com The presence of fluorine atoms influences the reactivity of the carbonyl group and the aromatic rings, allowing for selective chemical transformations.

One of the primary applications of this compound is in the synthesis of various heterocyclic compounds and other functionalized molecules. The fluorine atoms can act as directing groups or be displaced in nucleophilic aromatic substitution (NAS) reactions, although with lower efficiency compared to their para-substituted counterparts like 4,4'-difluorobenzophenone (B49673) due to steric hindrance.

The synthesis of this compound itself can be achieved through several methods. One common route involves the reaction of 3-fluorobenzoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride. wright.edu Another reported synthesis involves the reaction of 3-fluoro-N-methoxy-N-methylbenzamide with a Grignard reagent derived from 1-bromo-3-fluorobenzene. chemicalbook.com

Relevance in Advanced Materials Science and Polymer Chemistry

The difluorinated benzophenone (B1666685) core of this compound makes it a crucial monomer in the synthesis of high-performance polymers, particularly poly(arylene ether ketone)s (PAEKs). core.ac.ukwright.edu These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, electronics, and medical devices. specialchem.commdpi.com

The incorporation of this compound into the polymer backbone, often in conjunction with other monomers like 4,4'-difluorobenzophenone and various bisphenols, allows for the precise tuning of polymer properties. The meta-substitution pattern of the fluorine atoms in this compound introduces kinks in the polymer chain, disrupting the regularity and leading to materials with modified crystallinity and solubility. This can be advantageous in improving the processability of otherwise intractable polymers like PEEK. wright.edu

For instance, the copolymerization of this compound with hydroquinone (B1673460) can yield semi-crystalline polymers. The ratio of different difluorobenzophenone isomers can be varied to control the degree of crystallinity in the final polymer. wright.edu

| Polymer System | Monomers | Key Property |

| Poly(ether ether ketone) (PEEK) analogues | This compound, 4,4'-difluorobenzophenone, hydroquinone | Tailorable crystallinity wright.edu |

| Sulfonated poly(arylene ether ketone sulfone) (SPAEKS) | Disodium (B8443419) 3,3'-disulfonate-4,4'-difluorobenzophenone, bisphenol A, etc. | Ion exchange properties for fuel cell membranes alfa-chemistry.com |

Role in Mechanistic Organic Chemistry Studies

This compound and its derivatives are valuable tools for elucidating reaction mechanisms in organic chemistry, particularly in the fields of photochemistry and catalysis. The fluorine atoms serve as useful spectroscopic probes, especially in ¹⁹F NMR spectroscopy, allowing for the monitoring of reactions and the detection of transient intermediates. uzh.ch

For example, this compound has been used as an internal standard in mechanistic studies of gold-catalyzed reactions, where its distinct ¹⁹F NMR signal allows for precise quantification and reaction tracking. uzh.ch In studies of rhodium-catalyzed reactions, derivatives of difluorobenzophenone have been employed to investigate the reversibility of C-C bond activation. ethz.ch

The photochemical behavior of benzophenones is well-documented, and the introduction of fluorine atoms in this compound can modify its photophysical properties. This makes it a subject of interest for understanding the fundamental principles of photochemistry and for designing new photoinitiators for polymerization reactions. psu.edu

Current Research Challenges and Opportunities

While this compound has demonstrated its utility, several challenges and opportunities remain in its research and application. A primary challenge in its use for polymer synthesis is the lower reactivity of the meta-positioned fluorine atoms in nucleophilic aromatic substitution reactions compared to the para-isomers. Overcoming this often requires harsh reaction conditions, which can lead to side reactions and limit the scope of functional groups that can be tolerated.

Future research could focus on the development of more efficient catalytic systems to activate the C-F bonds of this compound under milder conditions. This would expand its utility in synthesizing novel polymers with precisely controlled architectures and functionalities.

Another area of opportunity lies in the exploration of new applications for polymers derived from this compound. The unique properties imparted by the meta-linkages could be beneficial in areas such as gas separation membranes, advanced coatings, and specialty optical materials. Further investigation into the structure-property relationships of these polymers is needed to fully realize their potential.

Furthermore, the development of more cost-effective and sustainable synthetic routes to this compound itself remains an important goal to facilitate its broader use in both academic research and industrial applications. sysrevpharm.org

Structure

3D Structure

属性

IUPAC Name |

bis(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJLBNGSWJBOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342185 | |

| Record name | 3,3'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-70-0 | |

| Record name | 3,3′-Difluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Difluorobenzophenone and Its Precursors

Established Reaction Pathways

Traditional methods for the synthesis of 3,3'-Difluorobenzophenone and its precursors rely on well-established reaction pathways that have been refined over time. These include acylation reactions and nucleophilic substitution approaches.

Acylation Reactions (e.g., Friedel-Crafts Variants)

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. wisc.edumasterorganicchemistry.com In the context of this compound, this typically involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst. A common approach is the acylation of fluorobenzene (B45895) with 3-fluorobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich aromatic ring. wisc.edumasterorganicchemistry.com

However, a significant challenge in this method is controlling the regioselectivity. The Friedel-Crafts acylation can lead to the formation of isomeric byproducts, such as 2,3'- and 4,3'-difluorobenzophenone, which can complicate the purification of the desired 3,3'-isomer. google.com The reaction conditions, including the choice of solvent and temperature, play a crucial role in maximizing the yield of the target compound.

| Reactants | Catalyst | Solvent | Key Features |

| 3-Fluorobenzoyl chloride and Fluorobenzene | AlCl₃ | Petroleum Ether | Standard Friedel-Crafts conditions. |

| 3-Fluorobenzoyl chloride and Fluorobenzene | AlCl₃ | Dichloromethane, Nitrobenzene | Use of compound solvents. google.com |

Nucleophilic Substitution Approaches in Precursor Synthesis

Nucleophilic aromatic substitution (SNAr) reactions are instrumental in the synthesis of precursors for this compound. google.com This strategy often involves the displacement of a leaving group, such as a halogen or a nitro group, from an aromatic ring by a nucleophile. For instance, the synthesis of precursors like 3-fluorobenzonitrile (B1294923) or 3-fluorobenzoic acid can be achieved through SNAr reactions on appropriately substituted benzene (B151609) derivatives. These precursors can then be converted to this compound through subsequent steps.

The efficiency of SNAr reactions is highly dependent on the nature of the substituent on the aromatic ring. Strong electron-withdrawing groups positioned ortho or para to the leaving group are necessary to activate the ring towards nucleophilic attack. core.ac.uk The choice of the nucleophile, solvent, and reaction temperature are also critical parameters that must be optimized to achieve high yields and selectivity. google.com

Novel and Evolving Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and selective synthetic methods. Transition metal-catalyzed reactions have emerged as powerful tools for the construction of carbon-carbon bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of biaryl ketones, including this compound. These methods often involve the coupling of an aryl halide or a related electrophile with an organometallic reagent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely employed for the formation of C-C bonds. mdpi.com The synthesis of this compound can be envisioned through the palladium-catalyzed coupling of a 3-fluorophenylboronic acid derivative with a 3-fluorobenzoyl chloride or a related electrophile. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Recent advancements have also focused on the direct C-H arylation of aromatic compounds, which avoids the need for pre-functionalized starting materials. mdpi.com For example, the palladium-catalyzed direct arylation of 1,2,3-triazoles has been reported, showcasing the potential for C-H activation strategies in synthesizing complex aromatic structures. mdpi.com The development of highly active and selective palladium catalysts and ligands continues to be an active area of research. nih.govmdpi.com

While palladium has been the most extensively studied metal, other transition metals like nickel, copper, and manganese have also shown promise in catalyzing similar transformations. ikm.org.myresearchgate.netnih.govnih.gov Copper-catalyzed Ullmann-type reactions, for instance, have been used for the synthesis of phenols and aryl thiols from aryl halides. beilstein-journals.org Manganese-catalyzed reactions have also been explored for the synthesis of polyketones. worktribe.com

The use of these alternative metals can sometimes offer advantages in terms of cost, reactivity, and selectivity. Research in this area is focused on developing new catalyst systems that can effectively promote the desired bond formations under mild and environmentally benign conditions. nih.govbeilstein-journals.org For example, cobalt complexes with thiosemicarbazone ligands have been synthesized and characterized for their potential applications. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzophenone (B1666685) derivatives to minimize environmental impact. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems.

Several green strategies applicable to the synthesis of benzophenones have been reported, which can be adapted for this compound. These include the use of environmentally benign solvents and catalysts. rasayanjournal.co.in For instance, the development of solvent-free reaction conditions or the use of water or ionic liquids as reaction media can significantly reduce the generation of volatile organic compounds. rasayanjournal.co.in

Microwave-assisted organic synthesis represents another green approach, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.in The use of solid-supported catalysts, which can be easily recovered and reused, also aligns with the principles of green chemistry by minimizing waste. smolecule.com Furthermore, the development of multicomponent reactions, where three or more reactants are combined in a single step to form the final product, offers an atom-economical and efficient route to complex molecules, reducing the number of synthetic steps and purification stages. rasayanjournal.co.in

| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids instead of traditional organic solvents. | Reduced volatile organic compound (VOC) emissions, lower toxicity, and improved safety. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Shorter reaction times, increased yields, and enhanced reaction selectivity. |

| Reusable Catalysts | Employment of solid-supported or phase-transfer catalysts that can be easily separated and recycled. | Reduced catalyst waste, lower cost, and simplified product purification. |

| Multicomponent Reactions | Designing a synthesis where multiple starting materials react in a single step to form the product. | Increased atom economy, reduced number of synthetic steps, and less waste generation. |

Chemo- and Regioselective Synthesis of Isomers

The synthesis of this compound via traditional methods like the Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride often leads to the formation of a mixture of isomers, including 2,3'-, 4,3'-, and other disubstituted benzophenones. The separation of the desired 3,3'- isomer from this mixture can be challenging and costly. Therefore, achieving high chemo- and regioselectivity is a critical aspect of its synthesis.

The regioselectivity of the Friedel-Crafts acylation is influenced by several factors, including the nature of the Lewis acid catalyst, the solvent, and the reaction temperature. google.com For instance, the use of bulkier Lewis acids can favor the formation of the less sterically hindered para-substituted product. Conversely, careful selection of the catalyst and reaction conditions can be used to enhance the formation of the meta-substituted isomer.

Modern synthetic methods are being developed to provide greater control over regioselectivity. rsc.orgnih.govburleylabs.co.uk Substrate-directed synthesis, where a directing group on one of the reactants guides the acylation to a specific position, is a powerful strategy. rsc.org While not yet widely reported specifically for this compound, this approach has shown great promise in the synthesis of other complex aromatic compounds.

Another approach to achieving high purity is through the synthesis of precursors that can be selectively converted to this compound. For example, the oxidation of 3,3'-difluorodiphenylmethane, which can be synthesized with high regioselectivity, would yield the desired benzophenone.

| Isomer of Difluorobenzophenone | Typical Synthetic Challenge |

| 2,3'-Difluorobenzophenone | Often formed as a byproduct in the synthesis of 3,3'- and 2,4'-isomers. |

| 2,4'-Difluorobenzophenone | Can be the major product in some Friedel-Crafts reactions, requiring careful control of conditions to minimize its formation when other isomers are desired. google.com |

| 3,4'-Difluorobenzophenone | Another common byproduct that needs to be separated from the desired isomer. |

| 4,4'-Difluorobenzophenone (B49673) | Often the thermodynamically favored product, its formation can be suppressed by using kinetic control. nih.govgoogle.com |

Synthesis of Derivatized this compound Analogs

Strategies for Introducing Additional Functionality

The introduction of additional functional groups onto the this compound scaffold is crucial for tuning its physical, chemical, and biological properties. This allows for the development of new materials and potential therapeutic agents. Both electrophilic aromatic substitution and nucleophilic aromatic substitution can be employed to achieve this.

Given the presence of two deactivating fluorine atoms and a deactivating carbonyl group, electrophilic aromatic substitution on the this compound rings is challenging but can be achieved under forcing conditions. Nitration, halogenation, and sulfonation are potential reactions to introduce nitro, additional halogen, and sulfonic acid groups, respectively. The position of substitution will be directed by the combined electronic effects of the existing fluorine and carbonyl groups.

A more versatile approach for introducing a wide range of functional groups is through nucleophilic aromatic substitution (SNA_r). researchgate.net The fluorine atoms on the benzophenone can be displaced by various nucleophiles, especially when activated by an ortho or para electron-withdrawing group. While the fluorine atoms in this compound are in the meta position relative to the carbonyl, they can still undergo substitution with strong nucleophiles or under specific catalytic conditions. This strategy has been used to synthesize a variety of fluorinated benzophenones with additional functionalities. researchgate.net

Furthermore, functionalized precursors can be used to synthesize derivatized this compound analogs. For example, using a substituted fluorobenzene or a substituted 3-fluorobenzoyl chloride in the initial Friedel-Crafts acylation would directly yield a functionalized product. wright.edu

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to synthesize chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Chiral benzhydrols, which are the reduction products of benzophenones, are valuable building blocks in organic synthesis.

A notable advancement in this area is the catalytic enantioselective borohydride (B1222165) reduction of ortho-fluorinated benzophenones. acs.org This method has been shown to be highly effective for producing chiral benzhydrols with high enantiomeric excess. acs.org The presence of a fluorine atom at the ortho position of the benzophenone appears to enhance the enantioselectivity of the reduction when using a chiral ketoiminatocobalt(II) complex as a catalyst. acs.org While this has been demonstrated for ortho-fluorinated isomers, the principles could be extended to the development of catalysts and conditions suitable for the asymmetric reduction of this compound.

The general strategies for asymmetric synthesis can also be applied. nih.govmetu.edu.trmdpi.commdpi.comresearchgate.netrsc.org These include the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction and then removed. Chiral catalysts, which create a chiral environment for the reaction to proceed, are another powerful tool. For the synthesis of chiral derivatives of this compound, a key reaction would be the asymmetric reduction of the carbonyl group to a hydroxyl group, creating a stereocenter.

| Chiral Synthesis Strategy | Description | Applicability to this compound Derivatives |

| Chiral Catalysts | Use of a small amount of a chiral molecule to control the stereochemical outcome of a reaction. | Asymmetric reduction of the carbonyl group using a chiral catalyst to produce enantiomerically enriched 3,3'-difluorobenzhydrol. acs.org |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. | An auxiliary could be attached to a precursor, followed by a diastereoselective reaction and subsequent removal of the auxiliary. |

| Chiral Pool Synthesis | Use of readily available chiral molecules from nature as starting materials. | A chiral starting material could be elaborated through a series of reactions to form a chiral derivative of this compound. |

Reactivity and Reaction Mechanisms of 3,3 Difluorobenzophenone

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) in 3,3'-Difluorobenzophenone involves the displacement of a fluoride (B91410) ion by a nucleophile. This reaction is contingent on the aromatic ring being rendered electron-deficient, a condition facilitated by the presence of electron-withdrawing groups. In this molecule, the fluorine atoms themselves and the central carbonyl group contribute to this electron deficiency.

Mechanistic Investigations of Fluorine Displacement

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the fluorine substituent. chemicalbook.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mnstate.edu

In the case of this compound, the negative charge of the Meisenheimer complex is stabilized by the electron-withdrawing nature of both the remaining fluorine atom and, more significantly, the benzoyl group. The second step is the rapid elimination of the fluoride leaving group, which restores the aromaticity of the ring. Fluorine, despite being a poor leaving group in SN2 reactions due to the strength of the C-F bond, is an effective leaving group in SNAr reactions because the C-F bond cleavage occurs in the fast, non-rate-determining step. chemicalbook.com

Influence of Fluorine's Electronegativity on Reaction Kinetics

The high electronegativity of fluorine plays a crucial role in the kinetics of SNAr reactions. It exerts a strong inductive electron-withdrawing effect, which polarizes the C-F bond and increases the electrophilicity of the carbon atom attached to it. This polarization facilitates the initial attack by the nucleophile.

| Leaving Group (X) in Ar-X | Relative Rate | Key Factor |

|---|---|---|

| -F | High | High electronegativity stabilizes the Meisenheimer complex. |

| -Cl | Moderate | Less effective stabilization of the intermediate compared to fluorine. |

| -Br | Moderate | Similar reactivity to chlorine. |

| -I | Low | Poor stabilization of the intermediate. |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on one of the aromatic rings with an electrophile. The reactivity and orientation of this substitution are dictated by the directing and activating/deactivating effects of the substituents already present on the ring—in this case, a fluorine atom and a benzoyl group.

Regioselectivity and Deactivation Effects of Fluorine Substituents

Both the fluorine atom and the carbonyl group are deactivating substituents, meaning they make the aromatic rings less reactive towards electrophiles than benzene (B151609) itself. The carbonyl group deactivates the rings through its strong electron-withdrawing resonance and inductive effects. Halogens, including fluorine, are also deactivating due to their strong inductive effect, which withdraws electron density from the ring.

Regarding regioselectivity, these substituents exert competing influences.

Fluorine is an ortho, para-director. Despite its inductive withdrawal, the lone pairs on the fluorine atom can be donated to the ring via resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) when the electrophile attacks at the ortho or para positions.

The Benzoyl Group is a meta-director. Its strong electron-withdrawing nature destabilizes the cationic intermediate, particularly when the positive charge is located on the carbon adjacent to the carbonyl group (as occurs in ortho and para attack). Attack at the meta position avoids this direct destabilization.

In a 3-fluorobenzoyl ring system, the fluorine is at position 3 and the carbonyl group is at position 1. The fluorine directs to positions 2, 4, and 6 (ortho and para to itself). The benzoyl group directs to position 5 (meta to itself and also meta to the fluorine). The outcome of an EAS reaction will depend on the specific electrophile and reaction conditions, but substitution is generally favored at the positions least deactivated by the combined electronic effects.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| Fluorine (-F) | Deactivating | Ortho, Para |

| Benzoyl (-CO-Ar) | Strongly Deactivating | Meta |

Kinetic Studies of EAS Pathways

Kinetic studies of EAS reactions on deactivated aromatic systems generally show significantly slower reaction rates compared to benzene. The rate-determining step is the initial attack of the electrophile to form the cationic sigma complex, a high-energy intermediate. The presence of two deactivating groups on each ring of this compound substantially increases the activation energy for this step.

Carbonyl Group Reactivity

The ketone functional group in this compound is an electrophilic center and undergoes typical carbonyl addition reactions. The two meta-fluorine atoms exert a mild electron-withdrawing inductive effect, which can slightly enhance the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone (B1666685), potentially increasing its reactivity toward nucleophiles.

Common reactions at the carbonyl center include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 3,3'-difluorobenzhydrol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Grignard and Organolithium Reactions: Addition of organometallic reagents, like Grignard reagents (R-MgBr) or organolithiums (R-Li), to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. umkc.edu

Wittig Reaction: The reaction with a phosphonium (B103445) ylide (a Wittig reagent) can convert the carbonyl group into an alkene (C=O → C=CR₂), forming a derivative of 1,1-bis(3-fluorophenyl)ethene. masterorganicchemistry.comorganic-chemistry.org This reaction is a powerful method for carbon-carbon double bond formation.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Addition | 1. R-MgX 2. H₃O⁺ | Tertiary Alcohol |

| Wittig Olefination | Ph₃P=CR₂ | Alkene |

Reduction Reactions

The reduction of the carbonyl group in this compound is a fundamental transformation that leads to the corresponding alcohol, 3,3'-difluorobenzhydrol. This process can be achieved through various methods, with catalytic enantioselective reductions being of significant interest for the synthesis of chiral molecules.

Catalytic Enantioselective Reductions

The asymmetric reduction of prochiral ketones, such as this compound, into chiral, non-racemic alcohols is a crucial transformation in organic synthesis. wikipedia.orgmdpi.com One of the most reliable methods for this is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgyoutube.comnrochemistry.comsantiago-lab.comsynarchive.com This reaction typically employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane (B79455) (BH₃). wikipedia.orgnih.gov

The mechanism of the Corey-Itsuno reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.com This enhances the Lewis acidity of the catalyst's endocyclic boron, which then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. nrochemistry.com This coordination directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of the chiral alcohol with high enantioselectivity. wikipedia.orgnrochemistry.com For this compound, this would result in the formation of either (R)- or (S)-3,3'-difluorobenzhydrol, depending on the chirality of the catalyst used.

| Catalyst System | Reductant | Expected Product | Key Features |

| Chiral Oxazaborolidine (CBS catalyst) | Borane (BH₃) | Enantioenriched 3,3'-difluorobenzhydrol | High enantioselectivity, predictable stereochemistry. |

| Ruthenium-chiral diamine complex | Isopropanol | Enantioenriched 3,3'-difluorobenzhydrol | Transfer hydrogenation, good for aryl ketones. wikipedia.org |

| Whole-cell biocatalysts (e.g., Daucus carota) | - | Enantioenriched 3,3'-difluorobenzhydrol | Green chemistry approach, high enantioselectivity. scirp.org |

Condensation and Addition Reactions

The carbonyl group of this compound is susceptible to nucleophilic attack, leading to a variety of condensation and addition products. These reactions are fundamental for carbon-carbon bond formation.

A notable example is the Knoevenagel condensation , which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. bhu.ac.innih.govresearchgate.net For this compound, reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield a substituted alkene. The reaction is typically catalyzed by a weak base, such as an amine or ammonium (B1175870) salt. bhu.ac.in

Another important reaction is the Reformatsky reaction , where an α-halo ester is treated with zinc metal to form an organozinc reagent, which then adds to a ketone. wikipedia.orgthermofisher.comorganic-chemistry.orgadichemistry.compsiberg.com The reaction of this compound with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc would produce a β-hydroxy ester. adichemistry.com A key advantage of the Reformatsky reaction is that the organozinc reagent is less reactive than Grignard or organolithium reagents and does not typically react with the ester functionality. wikipedia.orgadichemistry.com

Photoinduced Reactivity of the Carbonyl Moiety

The photochemistry of benzophenones is well-studied and is characterized by the high efficiency of intersystem crossing from the initially formed singlet excited state (S₁) to the triplet state (T₁). rsc.orgbgsu.eduedinst.comnih.govedinst.com The triplet state of benzophenone is a key intermediate in many photochemical reactions. bgsu.eduedinst.com

Upon UV irradiation, this compound is expected to exhibit photochemical reactivity characteristic of diaryl ketones. This includes Norrish Type I and Type II reactions . The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the aromatic rings, generating two radical fragments. wikipedia.org The Norrish Type II reaction, however, requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl group. wikipedia.orgresearchgate.netyoutube.comyoutube.com In the case of unsubstituted this compound, a Norrish Type II reaction is not possible due to the absence of γ-hydrogens. However, if the aromatic rings were to be substituted with alkyl chains, this pathway would become accessible.

Furthermore, the triplet state of this compound can participate in photoinduced electron transfer (PET) reactions. In the presence of a suitable electron donor, the excited benzophenone can act as an electron acceptor, leading to the formation of a radical anion. This reactivity is a cornerstone of its use as a photosensitizer.

C-H and C-F Bond Activation Studies

The presence of both C-H and C-F bonds in this compound makes it an interesting substrate for studies on selective bond activation by transition metal complexes.

Transition Metal-Mediated C-H Activation

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of unreactive C-H bonds. nih.gov The carbonyl group in benzophenones can act as a directing group, facilitating the activation of ortho-C-H bonds in the aromatic rings. researchgate.net Rhodium and palladium are common catalysts for such transformations. nih.govnih.govacs.orgrsc.org

In the case of this compound, a rhodium(I) or palladium(II) catalyst could coordinate to the carbonyl oxygen, leading to the formation of a metallacycle intermediate through the cleavage of an ortho-C-H bond. This activated intermediate can then react with various coupling partners, such as alkenes, alkynes, or organometallic reagents, to introduce a new substituent at the ortho position. The fluorine atoms at the meta positions are not expected to sterically hinder this ortho-activation.

Comparative Analysis of C-F Bond Activation

The activation of the strong C-F bond is a challenging but increasingly important area of research. mdpi.com In molecules containing both C-H and C-F bonds, the competition between the activation of these two bonds is a key issue. nih.govnih.govnih.govwhiterose.ac.ukrsc.orgresearchgate.net

Several factors influence the selectivity of C-H versus C-F bond activation:

Thermodynamics: While C-H bonds are generally weaker than C-F bonds, the formation of a metal-fluoride bond is often thermodynamically more favorable than the formation of a metal-hydride bond. nih.govrsc.orgresearchgate.net This suggests that C-F activation is often the thermodynamically preferred pathway. nih.gov

Kinetics: The kinetic barrier for C-H activation is often lower than that for C-F activation. nih.gov This can lead to the formation of the C-H activation product as the kinetic product.

The Metal Center: The nature of the transition metal is crucial. For example, early transition metals and lanthanides, which are more oxophilic/fluorophilic, tend to favor C-F activation. Late transition metals can favor either C-H or C-F activation depending on the specific metal and its oxidation state. nih.gov

Ligands: The ligands on the metal catalyst can influence the steric and electronic environment at the metal center, thereby affecting the selectivity of bond activation.

Substrate Electronics: The electronic properties of the substrate also play a role. The electron-withdrawing fluorine atoms in this compound can influence the acidity of the C-H bonds and the strength of the C-F bonds. rsc.org

Cyclometalation Pathways

While specific studies on the cyclometalation of this compound are not extensively documented in publicly available research, its reactivity in such pathways can be inferred from the known behavior of other fluorinated aromatic ketones and related compounds. Cyclometalation reactions, typically catalyzed by transition metals like palladium, involve the intramolecular activation of a C-H or C-X bond (where X is a halogen) and the formation of a metallacycle. In the case of this compound, the presence of fluorine atoms on the phenyl rings introduces the possibility of C-F bond activation, a process of significant interest in organometallic chemistry. rsc.org

Palladium-catalyzed C-F bond activation is a key step that could initiate cyclometalation. rsc.orgresearchgate.net The reaction would likely proceed through an oxidative addition of one of the C-F bonds to a low-valent palladium complex, such as Pd(0). The presence of two phenyl rings offers multiple potential sites for this activation. The regioselectivity of this process would be influenced by the electronic effects of the fluorine substituents and the carbonyl group.

A plausible cyclometalation pathway for this compound could involve the following steps:

Coordination: The palladium catalyst coordinates to the this compound molecule. This coordination could occur at the carbonyl oxygen or through the π-system of one of the fluorinated phenyl rings.

C-F Bond Activation: The palladium center undergoes oxidative addition into a C-F bond on one of the phenyl rings, forming a palladacycle. This is often the rate-determining step and can be challenging due to the high strength of the C-F bond.

Further Reactions: Once the palladacycle is formed, it can undergo various subsequent reactions, such as reductive elimination or insertion of other molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The feasibility and specific pathway of cyclometalation would be highly dependent on the reaction conditions, including the choice of palladium catalyst, ligands, and solvent. Research on related fluorinated aromatic compounds suggests that the use of specific ligands is crucial to facilitate the C-F bond activation and stabilize the resulting organometallic intermediates.

Radical Reactions and Anion Radical Intermediates

This compound can undergo radical reactions, particularly through the formation of its anion radical intermediate. This species can be generated through electrochemical reduction and is characterized by the delocalization of the unpaired electron across the molecule.

The electrochemical reduction of benzophenone and its derivatives in aprotic solvents typically occurs in two successive one-electron steps. researchgate.net The first step is a reversible process that forms a stable radical anion. The second step, usually occurring at a more negative potential, generates a dianion.

For this compound, the first reduction step can be represented as:

(FC₆H₄)₂CO + e⁻ ⇌ [(FC₆H₄)₂CO]•⁻

The reduction potential for this process is influenced by the electron-withdrawing nature of the fluorine atoms. Generally, electron-withdrawing substituents make the reduction of benzophenones easier, shifting the reduction potential to less negative values compared to unsubstituted benzophenone. researchgate.net The stability of the resulting radical anion allows for its characterization using techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy.

Table 1: Illustrative Reduction Potentials of Substituted Benzophenones

| Compound | Substituent | Reduction Potential (E₁/₂) vs. SCE |

| Benzophenone | H | -1.73 V |

| 4,4'-Dichlorobenzophenone | 4,4'-Cl | -1.55 V |

| 4,4'-Difluorobenzophenone (B49673) | 4,4'-F | (Expected to be less negative than benzophenone) |

| This compound | 3,3'-F | (Expected to be less negative than benzophenone) |

The unpaired electron in the this compound radical anion is not localized on a single atom but is delocalized over the entire π-system of the molecule. This delocalization is a key feature that contributes to the stability of the radical anion. The distribution of the spin density can be experimentally determined using EPR spectroscopy by analyzing the hyperfine coupling constants of the magnetic nuclei (¹H and ¹⁹F) within the molecule.

Theoretical calculations, such as Density Functional Theory (DFT), can also be used to model the spin density distribution. researchgate.net For the benzophenone radical anion, the highest spin densities are typically found on the carbonyl carbon and oxygen atoms, as well as on the para and ortho positions of the phenyl rings.

In the case of the this compound radical anion, the fluorine atoms at the meta positions will influence the spin density distribution. The electron-withdrawing nature of fluorine will affect the electron distribution in the phenyl rings. The hyperfine coupling constants for the fluorine atoms (aF) and the protons (aH) provide direct insight into the spin density at the respective carbon atoms to which they are attached.

Studies on other fluorinated benzophenone anion radicals have shown that fluorine hyperfine splittings can be significant and are sensitive to the position of substitution. acs.org The analysis of these splittings, in conjunction with theoretical calculations, allows for a detailed mapping of the spin delocalization.

Table 2: Representative Hyperfine Coupling Constants (in Gauss) for Benzophenone Radical Anion

| Position | ¹H Hyperfine Coupling Constant (aH) |

| ortho (2, 6, 2', 6') | 2.52 |

| meta (3, 5, 3', 5') | 0.84 |

| para (4, 4') | 3.50 |

Note: These are values for the unsubstituted benzophenone radical anion. The presence of fluorine atoms in this compound would alter these values and introduce ¹⁹F hyperfine couplings.

The study of spin delocalization in the this compound radical anion is crucial for understanding its reactivity in radical-mediated processes. The positions with high spin density are more likely to be involved in subsequent chemical reactions.

Computational and Theoretical Studies

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental to its chemical behavior and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3,3'-Difluorobenzophenone, DFT calculations would typically be used to determine its most stable geometric structure (conformation). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, MO analysis would reveal how the fluorine substituents affect the energies and spatial distributions of these frontier orbitals.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the structures of transient intermediates.

Prediction of Regioselectivity and Stereoselectivity

In reactions involving this compound, such as electrophilic or nucleophilic aromatic substitution, theoretical calculations can predict which positions on the aromatic rings are most likely to react. This is known as predicting regioselectivity. By calculating the energies of possible intermediate structures (like sigma complexes), chemists can determine the most favorable reaction site. Computational models can also predict stereoselectivity where relevant, by comparing the activation energies of pathways leading to different stereoisomers.

Activation Energy Calculations

The activation energy is the energy barrier that must be overcome for a reaction to occur. DFT is commonly used to locate the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. This value is critical for understanding the rate of a chemical reaction. For reactions involving this compound, these calculations would provide insight into its reactivity compared to other benzophenones.

Spectroscopic Property Predictions

Computational chemistry can simulate various types of spectra, which is an invaluable tool for interpreting experimental data and confirming molecular structures. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly informative. For instance, NMR chemical shifts can be calculated and compared to experimental spectra to aid in structural assignment. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an IR spectrum to specific molecular motions.

Simulated ESR, NMR, IR, and UV-Vis Spectra

Simulated ESR Spectra: Electron Spin Resonance (ESR) spectroscopy is a technique used to study materials with unpaired electrons. As this compound is a closed-shell molecule without unpaired electrons in its ground state, it is ESR-inactive. Therefore, simulation of an ESR spectrum is not applicable for this compound.

Simulated NMR Spectra: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. For related molecules, theoretical computations have been successfully used to predict ¹H and ¹³C NMR chemical shifts, which are then compared with experimental data to confirm structural assignments. While a specific simulated NMR data table for this compound is not published, the methodology is well-established.

Simulated IR Spectra: The vibrational frequencies of this compound can be theoretically calculated using DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net These calculations yield a set of vibrational modes and their corresponding intensities, which can be used to generate a theoretical IR spectrum. hud.ac.uk Such simulated spectra for other benzophenone (B1666685) derivatives have shown good agreement with experimental Fourier-Transform Infrared (FTIR) spectra after appropriate scaling of the calculated frequencies. hud.ac.ukdntb.gov.ua

Simulated UV-Vis Spectra: The electronic absorption spectra (UV-Vis) can be simulated using TD-DFT calculations. acs.org This method provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. acs.orgresearchgate.net For various benzophenone derivatives, TD-DFT has been shown to accurately reproduce experimental UV absorption spectra, identifying key transitions such as π→π* and n→π*. acs.orgresearchgate.net

Due to the absence of specific published data, a representative data table for simulated spectra of this compound cannot be constructed at this time.

Correlation with Experimental Spectroscopic Data

The validation of computational methods relies on the comparison of simulated spectra with experimental data. While a direct, published correlation for this compound is elusive, the principles of such a comparison are clear from studies on analogous compounds.

NMR Spectroscopy: An experimental ¹H NMR spectrum for this compound is accessible and could be used for comparison with theoretically calculated chemical shifts. spectrabase.com A strong correlation would validate the computed molecular geometry and electronic environment of the protons.

IR Spectroscopy: A comparative analysis would involve overlaying the simulated IR spectrum with an experimental FTIR spectrum. The calculated vibrational frequencies, after scaling, would be matched to the observed absorption bands to assign specific molecular vibrations, such as C=O stretching, C-F stretching, and aromatic C-H bending modes. hud.ac.uk

UV-Vis Spectroscopy: The calculated λmax values from TD-DFT would be compared with the absorption maxima observed in an experimental UV-Vis spectrum. scialert.netresearchgate.net This comparison helps to confirm the nature of the electronic transitions responsible for the observed absorption bands and evaluates the accuracy of the computational model in describing the excited states of the molecule. acs.org

Spectroscopic Characterization Methodologies

Electron Spin Resonance (ESR) Spectroscopy for Anion Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radical anions. The anion radical of 3,3'-Difluorobenzophenone, often referred to as a ketyl radical, can be generated through methods like electrolytic reduction. Early studies by Fischer and Zimmermann in 1968 successfully observed the ESR spectra of anion radicals derived from several fluorinated benzophenones, including this compound, generated electrolytically in dimethoxyethane-acetonitrile mixtures.

The interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁹F) within the radical anion leads to the splitting of ESR signals, a phenomenon known as hyperfine splitting. The resulting pattern and the magnitude of the splitting, quantified by the hyperfine coupling constant (a), provide a detailed map of the unpaired electron's spin density distribution across the molecule.

For the this compound anion radical, the ESR spectrum is expected to exhibit a complex pattern due to the coupling of the unpaired electron with the two equivalent fluorine atoms and the different sets of aromatic protons on the two phenyl rings. The analysis of these splittings allows for the assignment of specific coupling constants to each magnetic nucleus, revealing the extent of delocalization of the unpaired electron onto the aromatic rings and the influence of the fluorine substituents on this distribution.

| Interacting Nucleus | Nuclear Spin (I) | Number of Lines (2nI + 1) | Expected Splitting Pattern |

|---|---|---|---|

| Single Proton (¹H) | 1/2 | 2 | Doublet |

| Single Fluorine (¹⁹F) | 1/2 | 2 | Doublet |

| Two Equivalent Protons (¹H) | 1/2 | 3 | Triplet (1:2:1) |

| Two Equivalent Fluorines (¹⁹F) | 1/2 | 3 | Triplet (1:2:1) |

Spin polarization describes the mechanism by which an unpaired electron's spin influences the spin of adjacent electrons and nuclei, leading to both positive and negative spin densities at different positions within a molecule. This effect is crucial for a complete understanding of the hyperfine coupling constants observed in the ESR spectrum. In the this compound radical anion, the unpaired electron is primarily localized on the carbonyl group. Through spin polarization, this spin density is propagated through the sigma and pi electronic frameworks, inducing small spin densities on the carbon and hydrogen atoms of the phenyl rings. The signs and magnitudes of the observed hyperfine coupling constants can be interpreted to understand the intricate balance of spin delocalization and polarization mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds like this compound, ¹⁹F NMR provides additional, highly specific structural information. Spectral data for this compound is available in spectral databases.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex set of multiplets due to the various chemically non-equivalent protons on the two phenyl rings and their coupling to each other (spin-spin coupling) and to the fluorine atoms.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the molecular symmetry, fewer than 13 carbon signals may be observed. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine atoms and the carbonyl group. The carbonyl carbon typically appears at a significantly downfield chemical shift (around 190-200 ppm). The aromatic carbons will show distinct signals, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹³C | Carbonyl (C=O) | 190 - 200 |

| Aromatic (Ar-C) | 110 - 140 | |

| Aromatic (Ar-C-F) | 160 - 170 (with C-F splitting) |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms on the aromatic ring. Furthermore, this signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants (JHF) provides valuable information about the through-bond connectivity.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques provide a characteristic "fingerprint" based on the functional groups present.

The FTIR and Raman spectra of this compound are characterized by several key vibrational modes. A strong absorption band in the FTIR spectrum, typically around 1650-1670 cm⁻¹, is characteristic of the C=O (carbonyl) stretching vibration. The C-F stretching vibrations usually appear as strong bands in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the FTIR spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Carbonyl C=O Stretch | 1650 - 1670 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Medium |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong | Weak |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate the vibrational modes of a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The most prominent peak in the FTIR spectrum of benzophenone (B1666685) and its derivatives is the C=O stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. For benzophenone itself, this peak is observed at 1654 cm⁻¹. researchgate.net The presence of fluorine atoms in the 3 and 3' positions influences the electronic environment of the carbonyl group, which can lead to shifts in its characteristic vibrational frequency.

Detailed analysis of the FTIR spectrum of this compound reveals several key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1660 | C=O Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1300-1100 | C-F Stretch |

| ~1200 | C-CO-C Asymmetric Stretch |

| Below 1000 | Aromatic C-H Bending |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and the physical state (solid or solution).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that result in a change in polarizability. The Raman spectrum of this compound is characterized by distinct peaks corresponding to the vibrational modes of the molecule. This technique is particularly useful for identifying and differentiating between structurally similar isomers. spectroscopyonline.com

Key Raman shifts for difluorobenzophenone isomers are typically observed for the C=O stretch and aromatic ring vibrations. While a specific Raman spectrum for this compound is not detailed in the provided search results, analysis of related compounds like 2,4'-Difluorobenzophenone shows characteristic peaks for the molecular ion at m/z 218. chemicalbook.com The combination of Raman spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of benzophenones typically displays multiple absorption bands corresponding to different electronic transitions. researchgate.net For this compound, the spectrum is influenced by the presence of the carbonyl chromophore and the fluorinated phenyl rings. The absorption maxima (λmax) can be affected by the solvent polarity, with shifts often observed in different solvent environments. biointerfaceresearch.com

Benzophenone generally exhibits three main absorption bands. researchgate.net The introduction of fluorine substituents can cause shifts in the positions and intensities of these bands. While specific λmax values for this compound were not found, the general absorption characteristics of benzophenone systems suggest the presence of π → π* and n → π* transitions.

Fluorescence and phosphorescence are photoluminescence phenomena that occur after a molecule absorbs light. libretexts.org Fluorescence is a short-lived emission from the singlet excited state, while phosphorescence is a longer-lived emission from the triplet excited state. libretexts.org

For aminobenzophenones, both fluorescence and phosphorescence have been observed in rigid matrices at low temperatures (77 K), indicating that intersystem crossing is not 100% efficient. While specific studies on the fluorescence and phosphorescence of this compound are not detailed, the general behavior of benzophenone derivatives suggests that these emissive properties are likely present and can be influenced by factors such as solvent and temperature.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry is an indispensable tool for identifying and characterizing transient species formed during chemical reactions. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the detection of charged or polar reaction intermediates directly from solution. nih.govresearchgate.net This method allows for the rapid and sensitive "fishing" of multiple intermediates and products from a reaction mixture. researchgate.net

In the context of reactions involving this compound, ESI-MS can be employed to monitor the formation of intermediates. For instance, in the analysis of 4,4'-Difluorobenzophenone (B49673), ESI-MS/MS yielded the protonated molecular ion [M+H]⁺ at m/z 219 and a major fragment at m/z 123. srainstruments.it This capability is crucial for elucidating reaction mechanisms, as it provides direct evidence for the existence of proposed transient species. nih.gov The application of ESI-MS can help in optimizing reaction conditions by providing insights into competing reaction pathways. nih.gov

Other Mass Spectrometry Techniques

Beyond routine analysis, the structural integrity of this compound is often scrutinized using a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). These techniques provide a deeper understanding of the molecule's stability and the characteristic cleavages it undergoes upon ionization.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a fundamental technique used for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and then bombarded with a high-energy electron beam, typically at 70 eV. This process generates a molecular ion (M•+) and a series of fragment ions, which together create a unique mass spectrum that serves as a molecular fingerprint.

For this compound (molar mass: 218.20 g/mol ), the molecular ion peak is expected at an m/z of 218. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. Key fragmentation pathways for benzophenones typically involve cleavage at the carbonyl group. For this compound, the primary fragmentation is the loss of a fluorophenyl radical or a fluorobenzoyl cation.

A plausible fragmentation pathway under electron ionization would involve the formation of the 3-fluorobenzoyl cation (m/z 123) and the 3-fluorophenyl radical, or the 3-fluorophenyl cation (m/z 95) and the 3-fluorobenzoyl radical. The relative abundance of these fragments provides structural information.

Interactive Table: Predicted Electron Ionization Fragmentation of this compound

| m/z | Proposed Fragment Ion | Structure |

| 218 | Molecular Ion [C₁₃H₈F₂O]⁺ | (FC₆H₄)₂CO |

| 123 | 3-Fluorobenzoyl cation [FC₆H₄CO]⁺ | FC₆H₄CO |

| 95 | 3-Fluorophenyl cation [FC₆H₄]⁺ | FC₆H₄ |

Tandem Mass Spectrometry (MS/MS)

To further investigate the fragmentation of this compound, tandem mass spectrometry (MS/MS) is employed. This technique involves the selection of a specific precursor ion (for instance, the molecular ion or a primary fragment ion) which is then subjected to collision-induced dissociation (CID) to generate product ions. This multi-stage analysis provides a more detailed fragmentation map.

While specific MS/MS data for this compound is not widely published, valuable insights can be drawn from the analysis of its isomer, 4,4'-Difluorobenzophenone. In an electrospray ionization (ESI) MS/MS study of 4,4'-Difluorobenzophenone, the protonated molecule [M+H]⁺ at m/z 219 was selected as the precursor ion. srainstruments.it Collision-induced dissociation of this ion predominantly yielded a major fragment at m/z 123. srainstruments.it This corresponds to the 4-fluorobenzoyl cation, indicating a consistent fragmentation pathway involving the cleavage of the bond between the carbonyl carbon and one of the fluorophenyl rings. It is highly probable that this compound would exhibit a similar fragmentation pattern under ESI-MS/MS, also producing a prominent fragment ion at m/z 123, corresponding to the 3-fluorobenzoyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the elemental composition of this compound and its fragments with high accuracy. This technique can measure the mass-to-charge ratio to several decimal places, allowing for the differentiation between ions of the same nominal mass but different elemental formulas. The exact mass of this compound is 218.054321 g/mol . spectrabase.com HRMS can confirm this mass with a high degree of confidence, thereby verifying the molecular formula C₁₃H₈F₂O. This level of precision is crucial for the definitive identification of the compound, especially in complex matrices.

Applications in Advanced Materials Science and Polymer Chemistry

Precursor in High-Performance Polymer Synthesis

The primary application of difluorobenzophenone isomers is as an activated dihalide monomer in nucleophilic aromatic substitution reactions to produce high-performance polymers. google.comgoogle.com While the 4,4'- isomer is the conventional choice for linear, highly crystalline polymers, the 3,3'- isomer offers a strategic alternative for modifying polymer architecture and properties.

Poly(aryl ether ketone)s (PAEKs) are a family of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. wright.edu The most prominent member of this family, Poly(ether ether ketone) (PEEK), is typically synthesized from 4,4'-difluorobenzophenone (B49673) and the disodium (B8443419) salt of hydroquinone (B1673460). wright.eduwikipedia.org

The use of 3,3'-Difluorobenzophenone, or its closely related 3,5-isomer, as a comonomer in these polycondensation reactions allows for the synthesis of PEEK analogues with tailored properties. wright.eduresearchgate.net By replacing a portion or all of the linear 4,4'-difluorobenzophenone with a meta-substituted isomer, the geometry of the resulting polymer chain is altered, which directly influences its macroscopic characteristics. researchgate.net This approach enables the creation of a diverse range of PAEK and PEEK materials designed for specific processing or performance requirements.

The specific placement of the fluorine atoms on the benzophenone (B1666685) monomer has a profound impact on the final polymer's architecture and physical properties. This structure-property relationship is a key principle in modern polymer design. researchgate.net

Polymer Architecture: The use of 4,4'-difluorobenzophenone results in a relatively linear and symmetrical polymer chain, which facilitates close packing and leads to high levels of crystallinity. wright.edu In contrast, the meta-position of the fluorine atoms in this compound introduces a non-linear "kink" into the polymer backbone. This irregular structure disrupts the chain's ability to pack into a highly ordered crystalline lattice.

Crystallinity and Solubility: A primary consequence of this altered architecture is a reduction in crystallinity. wright.edu Polymers synthesized with meta-isomers like 3,5-difluorobenzophenone (B68835) are often amorphous or semi-crystalline with a significantly lower degree of crystallinity compared to their traditional PEEK counterparts. wright.eduresearchgate.net This disruption of crystalline order leads to a notable improvement in solubility in common organic solvents, which is a major advantage for processing and characterization. wright.eduresearchgate.net Traditional PEEK is known for its limited solubility, making it difficult to process from solution. wright.edu

Thermal Stability: The incorporation of meta-substituted monomers influences the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm). While the inherent thermal stability of the aromatic backbone remains high, the disruption of crystallinity typically lowers the melting point. core.ac.uk The glass transition temperature, however, can be affected by the changes in chain flexibility and packing; in some cases, the introduction of bulky side groups or specific comonomers alongside the meta-isomer can lead to an increase in Tg. researchgate.net

Table 1: Comparison of Polymer Properties Based on Difluorobenzophenone Isomer Data based on analogues illustrating the principle of meta-substitution.

| Property | Polymer from 4,4'-DFBP (PEEK) | Polymer from 3,5-DFBP (PEEK Analogue) | Influence of Meta-Substitution |

| Chain Geometry | Linear | Kinked/Non-linear | Disrupts chain packing |

| Crystallinity | High (Semi-crystalline) | Low to Amorphous | Reduces ability to form ordered lattice |

| Solubility | Poor in common solvents | Enhanced solubility | Eases solution-based processing |

| Glass Transition (Tg) | ~160°C | 239-303°C (co-polymers) researchgate.net | Can be significantly increased with comonomers |

| Melting Temperature (Tm) | ~350°C | Lowered or absent | Reflects reduced crystallinity |

The synthesis of PAEKs using difluorobenzophenone monomers provides an opportunity for "pre-functionalization," where functional groups are incorporated into the monomer before polymerization. wright.edu This method is often preferred over post-functionalization of the final polymer, which can be challenging due to the chemical inertness of PEEK. wright.edu

By using a monomer like this compound, it is possible to create polymers with pendant functional groups. For instance, PEEK analogues have been synthesized using 3,5-difluorobenzophenone that result in a pendant benzoyl group, which can then be further modified. wright.edu This approach allows for the introduction of reactive sites, cross-linking capabilities, or other functionalities to tailor the polymer for specific applications, such as membranes, composites, or biomedical devices. wright.edu

Photoinitiator in Photopolymerization Systems

Beyond its role as a monomer, this compound, like other benzophenone derivatives, functions as a photoinitiator for free-radical polymerization. polymerinnovationblog.comchemrxiv.org This process, often referred to as UV curing, uses ultraviolet light to rapidly convert a liquid monomer and oligomer formulation into a solid polymer. qinmuchem.com This technology is widely used in coatings, adhesives, inks, and 3D printing. qinmuchem.comrsc.org

This compound is classified as a Type II photoinitiator. polymerinnovationblog.com Unlike Type I initiators that undergo direct cleavage to form radicals, Type II initiators require a co-initiator or synergist to generate the polymerizing species. polymerinnovationblog.comlencolo37.com The mechanism proceeds through the following steps:

UV Absorption (Excitation): The benzophenone molecule absorbs a photon of UV light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁). qinmuchem.com

Intersystem Crossing: The excited singlet state is very short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). This triplet state is the key reactive species.

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine, an alcohol, or a thiol. polymerinnovationblog.com

Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical from the benzophenone and an alkylamino (or other) radical from the co-initiator. polymerinnovationblog.com The radical generated from the co-initiator is typically the primary species that initiates the polymerization of acrylate (B77674) or methacrylate (B99206) monomers in the formulation. polymerinnovationblog.com

Table 2: Mechanism of Type II Photoinitiation

| Step | Process | Description |

| 1 | Photoexcitation | The photoinitiator (PI) absorbs UV light, transitioning to an excited singlet state (¹PI). |

| 2 | Intersystem Crossing | The singlet state converts to a more stable, reactive triplet state (³PI). |

| 3 | Hydrogen Abstraction | The triplet state ³PI* interacts with a hydrogen donor (R-H), such as an amine. |

| 4 | Radical Formation | A hydrogen atom is transferred, creating an initiating radical (R•) and a ketyl radical (PI-H•). |

| 5 | Polymerization | The initiating radical (R•) attacks a monomer, starting the polymer chain growth. |

The inclusion of fluorine atoms in the benzophenone structure can positively influence the performance and durability of the photoinitiator and the final cured material.

Durability: The carbon-fluorine bond is exceptionally strong and stable. nih.gov Incorporating fluorinated compounds like this compound can enhance the thermal and chemical stability of the resulting polymer network. Furthermore, fluorinated photoinitiators can lead to coatings with improved durability, weatherability, and lower surface energy, which can impart anti-fouling or easy-to-clean properties. nih.govdntb.gov.ua The stability of fluorinated compounds may also reduce yellowing over time, a common issue in UV-cured materials.

Role in Specialty Chemical Development

As a specialty chemical, this compound is recognized primarily as a building block in organic synthesis. Its isomeric structure, with fluorine atoms in the meta positions of the phenyl rings, influences its reactivity and the properties of resulting compounds. This positioning can affect the geometry and electronic properties of polymers and other advanced materials, distinguishing it from its more commonly used 4,4' and 3,5' isomers.

Currently, there is a lack of specific research data detailing the direct application of this compound in the synthesis of advanced organic luminophores. The development of such materials often involves precise molecular engineering to achieve desired photophysical properties, and while fluorinated benzophenones can be precursors, the specific role of the 3,3'- isomer in this area is not well-established in available research.

Investigations in Medicinal Chemistry and Biological Applications

Structure-Activity Relationship (SAR) Studies of Fluorinated Ketones

The introduction of fluorine atoms into ketone-containing molecules is a widely used strategy in medicinal chemistry to modulate their biological properties. Structure-activity relationship (SAR) studies of fluorinated ketones, such as 3,3'-Difluorobenzophenone, aim to understand how the number, position, and type of fluorine substituents influence the interaction of these compounds with biological targets.

Impact of Fluorine Position on Biological Target Interaction

The position of fluorine atoms on the aromatic rings of benzophenone (B1666685) derivatives is a critical determinant of their biological activity. The distinct physicochemical properties of fluorine, including its high electronegativity and small van der Waals radius, can significantly alter a molecule's conformation, lipophilicity, and electronic distribution. These modifications, in turn, affect how the molecule binds to proteins and other biological macromolecules.

In the case of this compound, the fluorine atoms are situated at the meta-positions of the phenyl rings. This specific arrangement influences the molecule's electrostatic potential and can lead to unique interactions with the amino acid residues in a protein's binding pocket. For instance, the fluorine atoms can participate in favorable orthogonal multipolar interactions with the peptide backbone, a type of non-covalent interaction that can enhance binding affinity. Research has demonstrated that altering the fluorine position from the meta- (3,3'-) to the ortho- (2,2'-) or para- (4,4'-) positions can drastically change a compound's biological profile, often leading to significant differences in potency and selectivity for a given target.

Development of Fluoro-Substituted Aromatic Ketones as Pharmaceutical Intermediates

Fluoro-substituted aromatic ketones, including this compound, are highly valued as intermediates in the synthesis of pharmaceuticals. The incorporation of fluorine can bestow several advantageous properties upon a drug candidate, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, thereby prolonging the drug's half-life in the body.

The versatile chemical nature of this compound allows it to serve as a scaffold for the construction of a wide array of more complex molecules. Its carbonyl group and fluorinated rings provide reactive sites for various chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery screening.

Role in Synthesizing Complex Organic Molecules with Potential Bioactivity